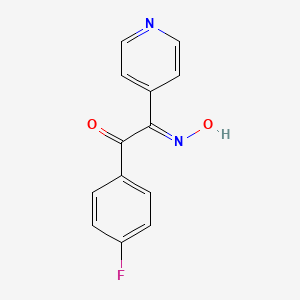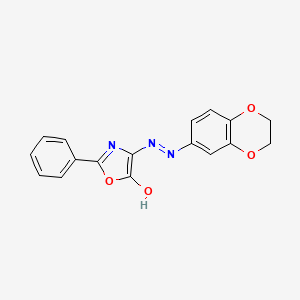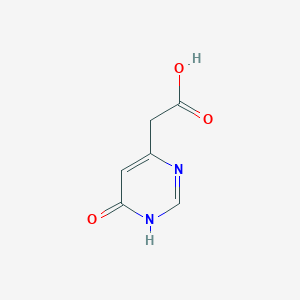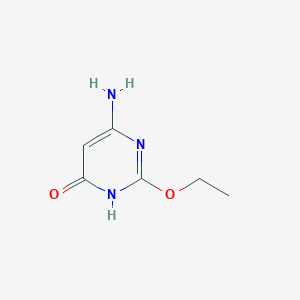![molecular formula C11H9N5O B1418282 3-(3-甲基苯基)-3,6-二氢-7H-[1,2,3]三唑并[4,5-d]嘧啶-7-酮 CAS No. 1082436-86-9](/img/structure/B1418282.png)
3-(3-甲基苯基)-3,6-二氢-7H-[1,2,3]三唑并[4,5-d]嘧啶-7-酮
描述
Synthesis Analysis
The synthesis of similar compounds involves a three-step reaction sequence. For instance, 5-acetyl-4-aminopyrimidines, when acylated with carboxylic anhydrides or acid chlorides and heated under reflux with MeONa in BuOH, transform into pyrido[2,3-d]pyrimidin-5-one derivatives .Chemical Reactions Analysis
The chemical reactions involving similar compounds include cyclization processes. For example, when 5-acetyl-4-aminopyrimidines are acylated with carboxylic anhydrides or acid chlorides and heated under reflux, they transform into pyrido[2,3-d]pyrimidin-5-one derivatives .科学研究应用
抗癌活性
具有吡唑并[3,4-d]嘧啶结构的化合物,与3-(3-甲基苯基)-6H-三唑并[4,5-d]嘧啶-7-酮密切相关,已被合成并测试其抗癌特性 。这些化合物对各种癌细胞系(包括肾癌细胞系)表现出活性。这些化合物的超声辅助合成在作为抗癌剂的潜力方面取得了可喜的成果。
CDK2 抑制用于癌症治疗
吡唑并[3,4-d]嘧啶的衍生物已被发现是 CDK2(细胞周期蛋白依赖性激酶 2)的新型抑制剂,CDK2 是癌症治疗的目标 。CDK2 对细胞周期调节至关重要,其抑制可以选择性地靶向肿瘤细胞。合成化合物对 CDK2 表现出显着的抑制活性,其中一些化合物与标准治疗相比,对各种癌细胞系表现出更强的细胞毒活性。
抗增殖剂
[1,2,3]三唑并[4,5-d]嘧啶:具有腙部分的衍生物已被评估其抗增殖作用 。这些化合物旨在抑制细胞增殖,这是治疗以异常细胞生长为特征的疾病(如癌症)的关键因素。
新型杂环体系
对新型杂环化合物合成的研究导致了诸如嘧啶三唑苯并二氮杂卓之类的全新环系的产生 。这些新型化合物是利用诸如微波辐射之类的技术合成的,在药物化学中具有潜在的应用。
合成和药物化学
1,2,4-三唑并[3,4-d]嘧啶结构与所讨论的化合物具有相似性,已成为合成和药物化学领域广泛研究的主题 。这些研究侧重于新型化合物的合成及其潜在的治疗效果。
生物学和药理学活性
含有吡唑并嘧啶部分的化合物以其广泛的生物学和药理学活性而闻名 。这包括作为抗病毒剂、抗菌剂和抗肿瘤剂的潜在应用,以及治疗帕金森病和各种形式的癌症。
酶抑制作用
一些吡唑并[3,4-d]嘧啶衍生物已被测试其酶抑制作用 。这项研究对于开发可以调节酶功能的药物至关重要,这对于治疗酶起关键作用的疾病很重要。
凋亡诱导
已发现某些源自吡唑并[3,4-d]嘧啶的化合物会在癌细胞中诱导凋亡 。凋亡或程序性细胞死亡是一种机制,可以在癌症治疗中加以利用,以消除肿瘤细胞。
未来方向
作用机制
Target of Action
The compound 3-(3-methylphenyl)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one, also known as 3-(3-methylphenyl)-6H-triazolo[4,5-d]pyrimidin-7-one, is a novel synthetic molecule. Similar compounds with a pyrazolo[3,4-d]pyrimidine core have been reported to inhibit cyclin-dependent kinase 2 (cdk2), a protein crucial for cell cycle regulation .
Mode of Action
Compounds with similar structures have been reported to inhibit cdk2, which plays a vital role in cell cycle progression . By inhibiting CDK2, these compounds can potentially halt the cell cycle, preventing the proliferation of cancer cells .
Biochemical Pathways
Inhibition of CDK2 can lead to cell cycle arrest, thereby preventing the proliferation of cancer cells .
Result of Action
Similar compounds have been reported to exhibit antiproliferative activities against various cancer cell lines . This suggests that 3-(3-methylphenyl)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one may also have potential anticancer effects.
生化分析
Biochemical Properties
3-(3-Methylphenyl)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, most notably cyclin-dependent kinase 2 (CDK2). The compound acts as an inhibitor of CDK2, which is essential for cell cycle regulation. By inhibiting CDK2, 3-(3-methylphenyl)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one can induce cell cycle arrest and apoptosis in cancer cells . Additionally, it has been shown to interact with other biomolecules, such as cyclin A2, enhancing its inhibitory effects on CDK2 .
Cellular Effects
The effects of 3-(3-methylphenyl)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one on various cell types and cellular processes are profound. In cancer cells, it has been observed to inhibit cell proliferation and induce apoptosis. This compound influences cell signaling pathways, particularly those involved in cell cycle regulation and apoptosis. It affects gene expression by downregulating genes associated with cell proliferation and upregulating pro-apoptotic genes . Furthermore, it impacts cellular metabolism by altering the metabolic flux, leading to reduced energy production and increased oxidative stress in cancer cells .
Molecular Mechanism
At the molecular level, 3-(3-methylphenyl)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one exerts its effects through several mechanisms. It binds to the ATP-binding site of CDK2, preventing the phosphorylation of key substrates required for cell cycle progression . This binding interaction is stabilized by hydrogen bonds and hydrophobic interactions within the active site of CDK2 . Additionally, the compound can inhibit other kinases involved in cell signaling pathways, further contributing to its anticancer effects .
Temporal Effects in Laboratory Settings
The temporal effects of 3-(3-methylphenyl)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one have been studied extensively in laboratory settings. Over time, the compound has shown stability under various conditions, with minimal degradation observed . Long-term studies have demonstrated sustained inhibitory effects on CDK2 and consistent induction of apoptosis in cancer cells . These effects are maintained over extended periods, indicating the potential for long-term therapeutic applications .
Dosage Effects in Animal Models
In animal models, the effects of 3-(3-methylphenyl)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one vary with different dosages. At lower doses, the compound effectively inhibits tumor growth without significant toxicity . At higher doses, some toxic effects have been observed, including hepatotoxicity and nephrotoxicity . These findings highlight the importance of optimizing dosage to balance therapeutic efficacy and safety .
Metabolic Pathways
3-(3-Methylphenyl)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes in the liver . The compound undergoes hydroxylation and subsequent conjugation reactions, leading to the formation of water-soluble metabolites that are excreted via the kidneys . These metabolic processes are crucial for the compound’s clearance from the body and its overall pharmacokinetic profile .
Transport and Distribution
The transport and distribution of 3-(3-methylphenyl)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one within cells and tissues are mediated by various transporters and binding proteins. The compound is known to interact with ATP-binding cassette (ABC) transporters, which facilitate its efflux from cells . Additionally, it binds to plasma proteins, which aids in its distribution throughout the body . These interactions influence the compound’s bioavailability and therapeutic efficacy .
Subcellular Localization
The subcellular localization of 3-(3-methylphenyl)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one is primarily within the cytoplasm and nucleus of cells . It accumulates in these compartments due to its interactions with specific targeting signals and post-translational modifications . This localization is essential for its activity, as it allows the compound to effectively inhibit CDK2 and other kinases involved in cell cycle regulation and apoptosis .
属性
IUPAC Name |
3-(3-methylphenyl)-6H-triazolo[4,5-d]pyrimidin-7-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N5O/c1-7-3-2-4-8(5-7)16-10-9(14-15-16)11(17)13-6-12-10/h2-6H,1H3,(H,12,13,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFEKAINUBLMJHL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C3=C(C(=O)NC=N3)N=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-nitro-1H-pyrazolo[3,4-c]pyridine](/img/structure/B1418201.png)
![7-[3-(Trifluoromethyl)-2-pyridinyl]-4-quinazolinol](/img/structure/B1418202.png)
![2-ethyl-2,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one](/img/structure/B1418203.png)

![Ethyl 7-amino-5-hydroxypyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B1418208.png)


![2-(4-Isobutylpiperazin-1-yl)-9-(4-methylphenyl)-5,6,7,9-tetrahydropyrazolo[3,4-b]pyrimido[4,5-d]azepine](/img/structure/B1418212.png)

![3-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol](/img/structure/B1418214.png)



![N-(4-Chlorobenzyl)-1'H-spiro[piperidine-4,2'-quinoxalin]-3'-amine](/img/structure/B1418221.png)
